Stilbene dicarboxylic acid chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stilbene dicarboxylic acid chloride is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene structure. Stilbene derivatives are known for their valuable properties, including antioxidant, anticancer, and anti-diabetic activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stilbene dicarboxylic acid chloride can be synthesized through several methods. One common approach involves the reaction of stilbene dicarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acid chlorides . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Stilbene dicarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Oxidation and Reduction: The stilbene core can undergo redox reactions, particularly in the presence of phenolic hydroxyl groups, leading to the formation of stilbene dimers and other oxidation products.
Addition Reactions: The double bond in the stilbene structure can participate in addition reactions, such as bromination, resulting in dibromo derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Bromine (Br2): Employed in addition reactions to the double bond.
Various Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
Dibromo Derivatives: From addition reactions with bromine.
Oxidation Products: Such as stilbene dimers.
Wissenschaftliche Forschungsanwendungen
Stilbene dicarboxylic acid chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of stilbene dicarboxylic acid chloride involves its reactivity with various nucleophiles and its ability to undergo redox reactions. The presence of phenolic hydroxyl groups enhances its antioxidant activity by forming oxyl radicals, which are then transformed into neutral compounds . Additionally, its ability to form stable complexes with metals makes it valuable in the synthesis of MOFs .
Vergleich Mit ähnlichen Verbindungen
Stilbene dicarboxylic acid chloride can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Exhibits similar biological activities but with higher bioavailability.
Combretastatin: A potent anticancer agent with a different mechanism of action.
These compounds share the core stilbene structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C16H10Cl2O2 |
---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
(E)-2,3-diphenylbut-2-enedioyl dichloride |
InChI |
InChI=1S/C16H10Cl2O2/c17-15(19)13(11-7-3-1-4-8-11)14(16(18)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI-Schlüssel |
NMDLEWKKKQGPCX-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(=O)Cl)/C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.